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molecular formula C11H20OS B8762435 EINECS 285-906-6 CAS No. 85165-49-7

EINECS 285-906-6

Cat. No. B8762435
M. Wt: 200.34 g/mol
InChI Key: HJFSNLWDUINFTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03974222

Procedure details

15.2 g of pulegone are treated with 0.5 ml of triethylamine and cooled to ca 0° by means of an ice-common salt mixture. With stirring, methyl mercaptan in excess is condensed into the mixture and, after condensation of 200% of the calculated amount, the mixture is transferred into an autoclave. After standing overnight at room temperature, the reaction mixture is heated to 50° and, after cooling of the autoclave, the reaction product immediately distilled in vacuum. 9.8 g of 8-methylthio-p-menthan-3-one are obtained as a clear liquid with pleasant odour reminiscent of peppermint, geranium and caraway, boiling point 72°-73°/0.15 mm Hg, nD20 1.4982. The yield amounts to 73% of the theory based on reacted pulegone. The two stereoisomeric compounds 8-methylthio-cis-p-menthan-3-one and 8-methylio-trans-p-menthan-3-one obtained can be separated gas-chromatographically.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C@H:2]1[CH2:11][C:9](=[O:10])[C:5](=[C:6]([CH3:8])[CH3:7])[CH2:4][CH2:3]1.[CH3:12][SH:13]>C(N(CC)CC)C>[CH3:12][S:13][C:6]([CH3:7])([CH3:8])[CH:5]1[CH2:4][CH2:3][CH:2]([CH3:1])[CH2:11][C:9]1=[O:10]

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
C[C@@H]1CCC(=C(C)C)C(=O)C1
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed into the mixture
CUSTOM
Type
CUSTOM
Details
after condensation of 200% of the calculated amount
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated to 50°
TEMPERATURE
Type
TEMPERATURE
Details
after cooling of the autoclave
DISTILLATION
Type
DISTILLATION
Details
the reaction product immediately distilled in vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CSC(C1C(CC(CC1)C)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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